molecular formula C8H7NO4 B14034950 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde

2-(2-Hydroxy-3-nitrophenyl)acetaldehyde

Cat. No.: B14034950
M. Wt: 181.15 g/mol
InChI Key: GEIBZYHLIQPJRU-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzeneacetaldehyde, characterized by the presence of a hydroxyl group and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde typically involves the nitration of 2-hydroxyacetophenone followed by oxidation. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

    Oxidation: 2-(2-Hydroxy-3-nitrophenyl)acetic acid.

    Reduction: 2-(2-Hydroxy-3-aminophenyl)acetaldehyde.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

2-(2-Hydroxy-3-nitrophenyl)acetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)acetaldehyde: Similar structure but lacks the hydroxyl group.

    2-(4-Hydroxy-3-nitrophenyl)acetaldehyde: Similar structure with the hydroxyl group at a different position.

Uniqueness

2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is unique due to the specific positioning of the hydroxyl and nitro groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2-(2-hydroxy-3-nitrophenyl)acetaldehyde

InChI

InChI=1S/C8H7NO4/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,5,11H,4H2

InChI Key

GEIBZYHLIQPJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC=O

Origin of Product

United States

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